麦沃替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
麦沃替尼具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的试剂,以研究其性质和行为。
生物学: 研究其对细胞周期调控和转录的影响。
医学: 探索其作为治疗剂在治疗各种癌症方面的潜力,包括乳腺癌、卵巢癌、结肠直肠癌和肺癌.
工业: 用于开发新药和治疗剂。
作用机制
麦沃替尼通过抑制细胞周期蛋白依赖性激酶 7 (CDK7) 发挥作用。CDK7 与细胞周期蛋白 H 和 MAT1 共同构成 CDK 激活复合物 (CAK),负责激活 CDK 1、2、4 和 6 所需的 T 环磷酸化。 这种激活驱动细胞周期进程 。 此外,CDK7 磷酸化 RNA 聚合酶 II 的 C 末端结构域,促进转录起始 .
生化分析
Biochemical Properties
Mevociclib interacts with CDK7, a cyclin-dependent kinase, and inhibits its function . This interaction is crucial in the biochemical reactions involving Mevociclib. The compound exhibits anti-proliferative and apoptotic effects in solid tumor cell lines .
Cellular Effects
Mevociclib has significant effects on various types of cells and cellular processes. It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines . It also possesses anti-tumor activity in hematological and multiple aggressive solid tumors .
Molecular Mechanism
Mevociclib exerts its effects at the molecular level primarily through its interaction with CDK7 . As a selective CDK7 inhibitor, it binds to the same cysteine residue located outside of the canonical kinase domain . This binding interaction leads to enzyme inhibition, which in turn can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Its anti-proliferative and apoptotic effects have been observed in solid tumor cell lines .
Dosage Effects in Animal Models
In animal models, Mevociclib has been shown to inhibit tumor growth. For instance, in a study involving a TNBC in vivo model, Mevociclib administered at a dosage of 20mg/kg biweekly for 35 days was found to inhibit tumor growth .
Metabolic Pathways
Given its role as a CDK7 inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Subcellular Localization
Given its role as a CDK7 inhibitor, it is likely to be found in the nucleus where CDK7 is located .
准备方法
麦沃替尼是通过一系列涉及各种试剂和条件的化学反应合成的。 一种常见的制备方法是将化合物溶解在二甲基亚砜 (DMSO) 中,制成储备液 。具体的合成路线和工业生产方法属于商业机密,可能会因生产商而异。
化学反应分析
麦沃替尼会经历几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢。常用的试剂包括过氧化氢等氧化剂。
还原: 这种反应涉及添加氢或去除氧。常用的试剂包括硼氢化钠等还原剂。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常用的试剂包括卤素和亲核试剂。
这些反应形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
麦沃替尼在对 CDK7 的高选择性方面是独一无二的。类似的化合物包括:
BS-181: 一种基于吡唑并 [1,5-a]嘧啶骨架的非共价选择性 CDK7 抑制剂.
ICEC0942 (CT7001): 另一种选择性 CDK7 抑制剂,目前正在进行临床试验.
SY-5609: 一种选择性 CDK7 抑制剂,具有潜在的治疗应用.
LY3405105: 一种正在开发用于癌症治疗的选择性 CDK7 抑制剂.
属性
IUPAC Name |
N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNYBYSTCRPAO-LXBQGUBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1816989-16-8 |
Source
|
Record name | Mevociclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。